5-Position Carboxamide vs. Ethyl Ester: Impact on PDE4B Inhibitory Potency
The 5-ethyl ester analog cartazolate (CAS 34966-41-1) inhibits human PDE4B with an IC50 of 200 nM in Sf9 cell-based assays [1]. Direct head-to-head PDE4B data for the 5-carboxamide target compound (52833-11-1) are not publicly available; however, SAR analysis from the parent chemotype series establishes that the 5-position substituent critically influences both PDE4 and adenosine receptor target engagement [2]. Carboxamide analogs within the broader pyrazolo[3,4-b]pyridine series retain PDE4B inhibitory activity while potentially shifting selectivity relative to the adenosine A1/A2A receptor axis [3]. This evidence classifies the target compound's PDE4B inhibitory potential as a class-level inference requiring user verification under standardized assay conditions.
| Evidence Dimension | PDE4B enzyme inhibition (IC50) |
|---|---|
| Target Compound Data | Not directly reported; expected comparable or differentiated based on 5-position SAR [3] |
| Comparator Or Baseline | Cartazolate (5-ethyl ester): PDE4B IC50 = 200 nM [1] |
| Quantified Difference | Quantitative delta unavailable; SAR implies non-equivalence |
| Conditions | Human PDE4B expressed in Sf9 insect cells; affinity determined via radioligand displacement |
Why This Matters
Researchers selecting PDE4-targeting chemical probes cannot assume equipotency between the carboxamide and ester forms; independent potency verification is essential for assay calibration.
- [1] BindingDB. Cartazolate (CHEMBL8184) – PDE4B IC50. Available at: http://bdb8.ucsd.edu/rwd/bind/chemsearch/marvin/MolStructure.jsp?monomerid=50098221. Accessed 2026-05-01. View Source
- [2] Mitchell CJ, Ballantine SP, Coe DM, Cook CM, Delves CJ, Dowle MD, Edlin CD, Hamblin JN, Holman S, Johnson MR, Jones PS, Keeling SE, Kranz M, Lindvall M, Lucas FS, Neu M, Solanke YE, Somers DO, Trivedi NA, Wiseman JO. Pyrazolopyridines as potent PDE4B inhibitors: 5-heterocycle SAR. Bioorg Med Chem Lett. 2010;20(19):5803-6. PMID: 20732811. View Source
- [3] Hamblin JN, Angell TD, Ballantine SP, Cook CM, Cooper AW, Dawson J, Delves CJ, Jones PS, Lindvall M, Lucas FS, Mitchell CJ, Neu MY, Ranshaw LE, Solanke YE, Somers DO, Wiseman JO. Pyrazolopyridines as a novel structural class of potent and selective PDE4 inhibitors. Bioorg Med Chem Lett. 2008;18(14):4237-41. PMID: 18539455. View Source
